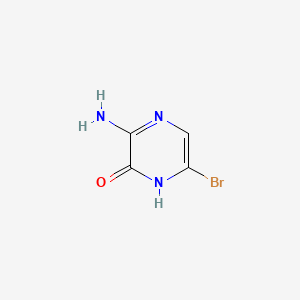

3-Amino-6-bromopyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-bromo-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-2-1-7-3(6)4(9)8-2/h1H,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYHXGVOSTVAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696875 | |

| Record name | 3-Amino-6-bromopyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21943-14-6 | |

| Record name | 3-Amino-6-bromopyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-6-bromopyrazin-2(1H)-one chemical properties

An In-depth Technical Guide to 3-Amino-6-bromopyrazin-2(1H)-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences research communities. The document delineates its core chemical and physical properties, expected spectroscopic characteristics, and general synthetic strategies. Emphasis is placed on the molecule's reactivity, particularly its utility as a versatile intermediate for constructing more complex molecules, such as those used in the development of protein degraders.[1] This guide serves as a foundational resource for researchers and drug development professionals aiming to leverage this compound in their synthetic and medicinal chemistry programs.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazinone, a class of heterocyclic compounds that are integral to many biologically active molecules.[2] Its structure incorporates a pyrazine ring with an amino group, a bromine atom, and a ketone functionality, presenting multiple points for synthetic modification. This trifunctional nature makes it a valuable intermediate in synthetic chemistry.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 21943-14-6 | [1] |

| Molecular Formula | C₄H₄BrN₃O | [1] |

| Molecular Weight | 190.00 g/mol | [1] |

| Appearance | Yellow crystalline powder (based on related compounds) | [3] |

| Purity | Typically available at ≥95% | [1] |

| Storage | Store at 2-8°C, often under an inert atmosphere | [4][5] |

Spectroscopic Characterization Profile (Expected)

While dedicated, peer-reviewed spectral data for this compound is not widely published, its structure allows for the prediction of key spectroscopic features. Researchers synthesizing or utilizing this compound can use the following expected characteristics as a guide for structural verification.

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Aromatic Proton | A single peak (singlet) in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the proton at the C5 position of the pyrazinone ring. |

| Amine Protons | A broad singlet corresponding to the two protons of the primary amine (-NH₂). Its chemical shift can vary and it may be exchangeable with D₂O. | |

| Amide Proton | A signal corresponding to the proton on the ring nitrogen (-NH-). Its chemical shift can also be variable and is D₂O exchangeable. | |

| ¹³C NMR | Carbonyl Carbon | A signal in the downfield region (typically δ 150-170 ppm) for the C=O carbon (C2). |

| Ring Carbons | Signals corresponding to the four unique carbons of the pyrazine ring. The carbon bearing the bromine (C6) would be shifted due to the halogen's electronegativity. | |

| FT-IR | N-H Stretching | Broad peaks in the 3200-3500 cm⁻¹ region corresponding to the amine and amide N-H bonds. |

| C=O Stretching | A strong, sharp absorption peak around 1650-1700 cm⁻¹ characteristic of the amide/lactam carbonyl group. | |

| C=N/C=C Stretching | Peaks in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring stretches. | |

| Mass Spec (LC-MS) | Molecular Ion Peak | [M+H]⁺ at m/z ≈ 190.96 and [M-H]⁻ at m/z ≈ 188.95, showing a characteristic isotopic pattern (approx. 1:1 ratio for M and M+2 peaks) due to the presence of one bromine atom. |

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound is not commonly detailed in standard literature. However, a logical retrosynthetic analysis suggests plausible routes based on established heterocyclic chemistry. A common strategy involves the construction of the pyrazinone ring followed by functional group interconversion.

A potential synthetic workflow could involve the cyclization of an appropriate α-amino acid derivative with a glyoxal derivative, followed by bromination and amination steps, or vice-versa. The specific sequence would be optimized to manage regioselectivity and functional group compatibility.

Caption: A generalized synthetic workflow for this compound.

Core Reactivity and Role as a Synthetic Intermediate

The true value of this compound for drug development professionals lies in its reactivity. The molecule possesses three key functional handles:

-

The C6-Bromine Atom: This site is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings.[6] This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

-

The C3-Amino Group: The primary amine can act as a nucleophile or be derivatized into amides, sulfonamides, or ureas. It can also be a handle for building out linkers, a critical component in modalities like PROTACs (PROteolysis TArgeting Chimeras), which aligns with its classification as a "Protein Degrader Building Block".[1]

-

The N1-Amide Proton: The lactam nitrogen can potentially be alkylated or arylated under appropriate basic conditions, offering another point of diversification.

Caption: Key reactive sites on this compound for derivatization.

Applications in Drug Discovery and Development

The pyrazinone core is a privileged scaffold in medicinal chemistry, appearing in compounds developed as anti-inflammatory agents, such as p38α MAP kinase inhibitors.[2] The specific substitution pattern of this compound makes it an exceptionally useful building block for several cutting-edge therapeutic areas.

-

Protein Degraders (PROTACs): As explicitly noted by suppliers, this molecule is a building block for protein degraders.[1] The amino group can be used to attach a linker connected to an E3 ligase-binding element, while the bromo-position can be coupled to a warhead that binds the protein of interest.

-

Kinase Inhibitors: The pyrazine scaffold is a common feature in kinase inhibitors.[2] The ability to rapidly diversify the C6 position via cross-coupling allows for efficient exploration of the chemical space around the ATP-binding pocket of target kinases.

-

Antimicrobial Agents: Pyrazinamide is a cornerstone of tuberculosis treatment, and novel pyrazinamide derivatives continue to be explored for antimicrobial activity.[7] This building block provides a platform for creating new analogs with potentially improved efficacy or resistance profiles.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, field-proven protocol for a Suzuki-Miyaura reaction, illustrating how this building block can be utilized. Note: This is a general procedure and must be adapted and optimized for specific substrates and scales.

Objective: To couple an arylboronic acid to the C6 position of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Degassing: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is the ultimate authority, data from structurally related aminobromopyridines and pyrazines suggest the following precautions.[8][9][10][11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Inhalation: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood.[8][11] May cause respiratory irritation.[11]

-

Skin Contact: Avoid contact with skin. May cause skin irritation.[11][12]

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[11]

-

Ingestion: Harmful if swallowed.[8][11] Do not eat, drink, or smoke when using this product.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store at recommended temperatures (2-8°C).[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

PubChem. 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

-

CP Lab Chemicals. This compound, min 95%, 250 mg. CP Lab Chemicals. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for a publication. The Royal Society of Chemistry. Available at: [Link]

-

Angene Chemical. Safety Data Sheet (for N-Boc-2-Amino-6-bromopyridine). Angene Chemical. Available at: [Link]

-

American Chemical Society Publications. Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex. ACS Publications. Available at: [Link]

-

Taylor & Francis Online. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][8][13]Oxazin-2(3H)-Ones. Taylor & Francis Online. Available at: [Link]

-

CP Lab Chemicals. 3-Amino-6-bromopyrazine-2-carboxamide, min 97%, 1 gram. CP Lab Chemicals. Available at: [Link]

-

AbacipharmTech. 3-Amino-6-bromopyridin-2(1H)-one hydrobromide. AbacipharmTech. Available at: [Link]

-

Queen's University. Bio NMR spectroscopy. Queen's University. Available at: [Link]

-

Orion Cientific. This compound , Package: 1g , Laibo Chem. Orion Cientific. Available at: [Link]

-

ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. ResearchGate. Available at: [Link]

-

PubMed. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. National Library of Medicine. Available at: [Link]

-

MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available at: [Link]

-

National Institutes of Health. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug. NIH. Available at: [Link]

-

National Institutes of Health. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. NIH. Available at: [Link]

-

National Institute of Standards and Technology. 3-Aminopyridine - NIST WebBook. NIST. Available at: [Link]

-

PubMed. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. National Library of Medicine. Available at: [Link]

-

Organic Syntheses. 3-aminopyridine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

National Institute of Standards and Technology. 3-Aminoacetophenone - NIST WebBook. NIST. Available at: [Link]

-

PubChemLite. 3-amino-6-bromopyridin-2-ol (C5H5BrN2O). PubChemLite. Available at: [Link]

-

National Institute of Standards and Technology. 1,3,5-Triazin-2(1H)-one, 4,6-diamino- - NIST WebBook. NIST. Available at: [Link]

-

American Chemical Society Publications. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. ACS Publications. Available at: [Link]

-

MDPI. Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. MDPI. Available at: [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. 3-Amino-6-brompyridin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one | C14H10BrN3O | CID 12702961 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical characteristics of 3-Amino-6-bromopyrazin-2(1H)-one

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-6-bromopyrazin-2(1H)-one

Executive Summary

This compound is emerging as a molecule of significant interest within the pharmaceutical and life sciences sectors. Identified as a valuable protein degrader building block, its utility in the synthesis of novel therapeutics, particularly in targeted protein degradation (TPD), is rapidly gaining recognition.[1] The successful application of this scaffold in complex synthetic routes and its ultimate performance in biological systems are fundamentally governed by its physicochemical properties. A thorough understanding of its solubility, stability, ionization, and spectral characteristics is not merely academic; it is a prerequisite for efficient process development, rational formulation design, and predictable pharmacological behavior.

This technical guide, prepared from the perspective of a senior application scientist, provides a comprehensive analysis of the core . We move beyond a simple recitation of data points to explain the causality behind experimental choices and present self-validating protocols for each critical parameter. This document is intended to empower researchers, chemists, and drug development professionals to leverage this versatile building block with a high degree of confidence and scientific rigor.

Core Molecular Identity and Physical Properties

The foundational step in utilizing any chemical entity is the unambiguous confirmation of its identity and basic physical state. These parameters dictate handling, storage, and stoichiometric calculations.

1.1 Molecular Structure and Identifiers

The structural integrity of a starting material is paramount. This compound is a heterocyclic compound featuring a pyrazinone core, substituted with an amine and a bromine atom at positions 3 and 6, respectively. The presence of both hydrogen-bond donors (amine, amide N-H) and acceptors (carbonyl, ring nitrogens), alongside the electrophilic bromine handle, defines its synthetic versatility.

| Parameter | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 21943-14-6 | [1] |

| Molecular Formula | C₄H₄BrN₃O | [1] |

| Molecular Weight | 190.00 g/mol | [1] |

| Purity (Typical) | ≥95% | [1][2] |

1.2 Physical Appearance and Storage

The compound is typically supplied as a solid. Proper storage is crucial to prevent degradation. The recommended storage condition is at 2-8°C to maintain long-term stability.[2] For the related hydrobromide salt, storage in a dark place under an inert atmosphere is also advised, suggesting sensitivity to light and oxygen, which should be considered for the free base as well.[3]

Solubility Profile: A Gateway to Application

Solubility is arguably one of the most critical physicochemical parameters in drug discovery. It influences everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacology. For a building block, knowing its solubility in a range of solvents is essential for designing robust reaction and purification protocols.

2.1 Rationale for Solubility Determination

The molecule's structure suggests moderate polarity. The amino and amide groups can participate in hydrogen bonding, promoting solubility in polar protic solvents, while the brominated pyrazinone core contributes some lipophilicity. We must move beyond qualitative terms like "slightly soluble" and establish quantitative data. The thermodynamic shake-flask method is the gold standard for this, as it measures the solubility of the most stable crystalline form of the compound at equilibrium.

2.2 Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to be self-validating by ensuring equilibrium is reached and that the analytical method is specific and sensitive.

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4, DMSO, ethanol) in a glass vial. The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a defined period (typically 24-48 hours). A preliminary kinetic study should be run to confirm that equilibrium is reached within this timeframe (i.e., solubility values at 24h and 48h are statistically identical).

-

Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, that does not bind the analyte) to remove all undissolved particles.

-

Analysis: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve of known concentrations.

-

Validation: The presence of solid material at the end of the experiment visually confirms that the initial amount was in excess, a key validation checkpoint for this method.

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): Behavior in Biological Fluids

The pKa dictates the charge state of a molecule at a given pH. This profoundly impacts its solubility, membrane permeability, and interaction with biological targets. The pyrazinone scaffold contains at least two key ionizable sites: the basic amino group and the potentially acidic amide proton.

3.1 Rationale for pKa Measurement

Determining the pKa values is essential for predicting how the molecule will behave in physiological environments (pH ~7.4) and during formulation or analytical method development (e.g., HPLC mobile phase selection). A common and reliable method is UV-Vis spectrophotometry, which leverages the fact that the chromophore, and thus the UV-Vis spectrum, changes as the molecule gains or loses a proton.

3.2 Experimental Protocol: pKa Determination via UV-Vis Spectrophotometry

-

Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with identical total compound concentration but varying pH.

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa (the pH at the inflection point).

Caption: Relationship between pH, pKa, and Ionization State.

Spectroscopic & Spectrometric Fingerprinting

A unique spectral fingerprint is required for unequivocal identity confirmation and routine quality control. This involves a suite of techniques, each providing a different piece of the structural puzzle.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆):

-

Amide N-H: A broad singlet, likely > 10 ppm.

-

Amino (-NH₂): A broad singlet, likely between 6-8 ppm.

-

Ring Protons: Two singlets or narrow doublets in the aromatic region (6-8 ppm), corresponding to the protons at the C5 and C-H on the pyrazine ring.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl C=O: A signal > 160 ppm.

-

Ring Carbons: Four distinct signals in the 100-160 ppm range. The carbon bearing the bromine (C-6) will be shifted relative to the others.

-

Protocol for NMR Sample Preparation and Acquisition:

-

Accurately weigh ~5-10 mg of the compound.

-

Dissolve in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice due to the compound's likely polarity).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire standard 1D (¹H, ¹³C) and, if needed for full assignment, 2D (COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

4.2 High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, allowing for the confirmation of the elemental formula. Electrospray ionization (ESI) is the preferred method for this type of polar molecule.

-

Expected Ion (Positive Mode ESI): [M+H]⁺

-

Calculated Exact Mass for [C₄H₅BrN₃O]⁺: 189.9665

-

Rationale: Observing a mass within a very narrow tolerance (e.g., ± 5 ppm) of this calculated value provides high confidence in the assigned molecular formula.

4.3 Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

N-H Stretch (Amine & Amide): Broad absorptions in the 3200-3400 cm⁻¹ region.

-

C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

N-H Bend (Amine): Absorption around 1600-1640 cm⁻¹.

-

C=N/C=C Stretch (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of chemical compounds. A robust, validated method is essential for quality control.

5.1 Rationale for RP-HPLC Method

Reverse-Phase HPLC (RP-HPLC) is ideal for separating molecules of moderate polarity. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

5.2 Protocol for RP-HPLC Purity Method

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended for separating the main peak from any potential impurities with different polarities.

-

Solvent A: Water with 0.1% Formic Acid (or TFA). The acid improves peak shape by ensuring consistent protonation of the analyte.

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient: Start with a high percentage of Solvent A (e.g., 95%) and ramp to a high percentage of Solvent B (e.g., 95%) over 10-15 minutes. This ensures elution of both polar and nonpolar impurities.

-

Detection: UV detector set at the compound's λmax (determined by UV-Vis spectroscopy) or at a common wavelength like 254 nm.

-

Validation: The protocol's trustworthiness is established by demonstrating specificity (a clean baseline and sharp peak), linearity (response vs. concentration), and precision (repeat injections).

Caption: General Workflow for RP-HPLC Purity Analysis.

Conclusion and Application Insights

This guide outlines a systematic, multi-technique approach to fully characterize the physicochemical properties of this compound.

| Property | Significance for R&D | Recommended Technique |

| Solubility | Dictates solvent choice for synthesis, purification, and formulation. | Shake-Flask Method with HPLC-UV |

| pKa | Predicts charge state, affecting biological absorption and target binding. | UV-Vis Spectrophotometry |

| Melting Point | Indicator of purity and crystal lattice stability. | Capillary Melting Point Apparatus |

| Spectral Data | Confirms molecular identity and structure. | NMR, HRMS, IR |

| Purity | Ensures quality and reproducibility of experimental results. | Gradient RP-HPLC |

By investing in this level of detailed characterization, researchers can de-risk their projects and accelerate progress. For instance, the quantitative solubility data informs the selection of appropriate vehicles for in vitro screening assays, preventing compound precipitation and false-negative results. The pKa value is critical for developing relevant in silico models of receptor binding. As a designated protein degrader building block[1], these parameters are indispensable for the rational design of molecules like PROTACs, where solubility and cell permeability are notorious challenges. This foundational knowledge transforms this compound from a simple catalog chemical into a well-understood, reliable tool for innovation.

References

-

National Institutes of Health (NIH). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

-

CP Lab Chemicals. This compound, min 95%, 250 mg. [Link]

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 3-Amino-6-bromopyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-6-bromopyrazin-2(1H)-one is a heterocyclic compound of significant interest in pharmaceutical development, serving as a key intermediate in the synthesis of various bioactive molecules.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This guide provides a comprehensive framework for understanding and predicting the solubility of this compound. It delves into the key physicochemical properties that govern its behavior, offers a predictive analysis across different solvent classes, and provides a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Significance of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property critical in drug discovery and development.[2] For a versatile building block like this compound, solubility data dictates crucial process parameters, including:

-

Reaction Kinetics: Ensuring the compound is in the solution phase for optimal reactivity.

-

Purification: Selecting appropriate solvents for crystallization or chromatography.

-

Formulation: Developing suitable delivery systems for active pharmaceutical ingredients (APIs) derived from this intermediate.

-

Analytical Chemistry: Preparing solutions for characterization and quality control.

This guide moves beyond theoretical discussions to provide actionable insights and methodologies for researchers working with this specific pyrazinone derivative.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure. Several key features dictate its interaction with various organic solvents.

-

Polarity and Hydrogen Bonding: The molecule possesses multiple sites capable of forming hydrogen bonds. The amino group (-NH2) and the amide proton (-NH) are hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyrazine nitrogens are hydrogen bond acceptors.[3] This dual capability is a primary driver of its solubility in polar solvents.[4][5] Molecules that can effectively participate in hydrogen bonding with a solvent are generally more soluble in it.[6][7]

-

Dipole Moment: The presence of electronegative atoms (N, O, Br) creates a significant molecular dipole, enhancing its affinity for polar solvents.

-

Crystal Lattice Energy: In its solid state, molecules of this compound are held in a crystal lattice. The energy required to overcome these intermolecular forces is the crystal lattice energy.[8] A high lattice energy can counteract favorable solute-solvent interactions, leading to lower solubility.[9][10][11][12] The melting point of related structures, such as Methyl 3-amino-6-bromopyrazin-2-carboxylate (172-177 °C), suggests significant crystal lattice energy.[13]

Predictive Solubility Profile

Based on the physicochemical properties, a predictive solubility profile can be established. The principle of "like dissolves like" provides a foundational guide.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Excellent hydrogen bond donors and acceptors, capable of interacting strongly with the amine, amide, and carbonyl groups of the solute.[3][4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments and ability to accept hydrogen bonds. DMSO and DMF are particularly effective at solvating a wide range of organic molecules. |

| Moderate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Low to Moderate | Can engage in dipole-dipole interactions but lack the strong hydrogen bonding capability of protic or highly polar aprotic solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | Lack of polarity and inability to form hydrogen bonds results in weak solute-solvent interactions, insufficient to overcome the solute's crystal lattice energy.[6] |

Experimental Determination of Solubility: The Gold Standard

While predictions are useful, empirical determination is essential for accurate, quantitative data. The saturation shake-flask method is widely recognized as the gold standard for measuring equilibrium solubility due to its reliability.[14][15][16]

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure the determination of thermodynamic equilibrium solubility.[15]

-

Preparation of Materials:

-

Ensure the this compound is of high purity and has a consistent solid form (e.g., crystalline).

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or the solvent being tested if solubility is high enough) for the analytical method.

-

-

Sample Preparation:

-

Into a series of glass vials, add an excess amount of the solid compound. A key consideration is to add enough solid to ensure saturation throughout the experiment, but not so much that it significantly alters the solvent volume.[14] A 5-10 mg excess in a few mL of solvent is a good starting point.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility, or 37 °C for physiological relevance).[16][17]

-

Agitate the samples at a consistent, moderate speed (e.g., 100-150 rpm) to facilitate dissolution without creating excessive turbulence.[16]

-

To ensure equilibrium is reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[17]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to rest at the experimental temperature to let larger particles settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifuge the vials at the experimental temperature.

-

Filter the solution using a syringe filter. It is critical to use a filter material that does not bind the compound, such as PTFE. Filter sorption can be a significant source of error for some compounds.[14]

-

-

-

Quantification:

-

Immediately after separation, carefully take a precise aliquot of the clear supernatant.

-

Perform an accurate serial dilution of the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. HPLC is preferred over simple spectrophotometry as it can distinguish the analyte from any potential impurities or degradants.[14]

-

Calculate the concentration in the original saturated solution by back-calculating using the dilution factor. The result is the equilibrium solubility of the compound in that solvent at that temperature.

-

Understanding Solute-Solvent Interactions

The dissolution process is driven by the interplay of intermolecular forces. Breaking the solute-solute and solvent-solvent bonds requires energy, while the formation of solute-solvent bonds releases energy.

Diagram of Intermolecular Forces in Solution

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 4. m.youtube.com [m.youtube.com]

- 5. al-kindipublisher.com [al-kindipublisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Methyl 3-amino-6-bromopyrazine-2-carboxylate 95 6966-01-4 [sigmaaldrich.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. scielo.br [scielo.br]

- 17. who.int [who.int]

An In-Depth Technical Guide to the NMR Spectral Data Interpretation of 3-Amino-6-bromopyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides unparalleled insights into molecular structure, conformation, and dynamics. This guide offers a comprehensive interpretation of the ¹H and ¹³C NMR spectral data for 3-amino-6-bromopyrazin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. By delving into the principles of chemical shifts, coupling constants, and advanced 2D NMR correlation techniques, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel pyrazinone-based therapeutic agents.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of biologically active molecules. The pyrazinone core is a privileged scaffold found in numerous compounds with diverse pharmacological activities, including antiviral, anticancer, and antibacterial properties. The presence of an amino group at the 3-position and a bromine atom at the 6-position provides versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug design.

Accurate structural elucidation is the bedrock of successful drug development. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the chemical structure of organic molecules in solution. This guide provides a detailed analysis of the expected NMR spectral features of this compound, enabling researchers to confidently verify its synthesis and purity.

Predicted ¹H and ¹³C NMR Spectral Data

Molecular Structure and Numbering

For clarity in the spectral assignment, the atoms of this compound are numbered as follows:

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | br s | 1H | H1 (N1-H) | The amide proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding with the solvent. |

| ~7.5 - 7.8 | s | 1H | H5 | The pyrazine ring proton is in an electron-deficient environment, leading to a downfield shift. The singlet multiplicity is due to the absence of adjacent protons. The exact shift is influenced by the electron-withdrawing bromine at C6. |

| ~7.0 - 7.5 | br s | 2H | NH₂ | The amino group protons typically appear as a broad singlet. Their chemical shift can vary depending on concentration and temperature due to hydrogen bonding and exchange. In some cases, in non-hydrogen bonding solvents, separate signals for the two amino protons might be observed at lower temperatures[1]. |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C2 | The carbonyl carbon of the pyrazinone ring is expected to be significantly deshielded, appearing at a very downfield chemical shift. |

| ~145 - 150 | C3 | The carbon bearing the amino group is deshielded due to the electronegativity of the attached nitrogen atoms. |

| ~130 - 135 | C5 | This methine carbon is part of the electron-deficient pyrazine ring. |

| ~115 - 120 | C6 | The carbon attached to the bromine atom will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect of bromine, but still in the aromatic region. |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation

A self-validating system for sample preparation is crucial for data integrity.

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: DMSO-d₆ is the recommended solvent due to its excellent dissolving power for polar compounds and its high boiling point, which allows for variable temperature studies. The residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H NMR and ~39.52 ppm for ¹³C NMR can be used as an internal reference.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

The choice of NMR experiments and their parameters is critical for a comprehensive structural analysis.

Caption: Recommended workflow for NMR data acquisition.

-

¹H NMR: A standard single-pulse experiment is sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

-

DEPT-135: This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups. In the case of this compound, it will confirm the presence of the single CH group (C5).

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, it will primarily confirm the absence of coupling for the isolated H5 proton.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will definitively link the H5 proton signal to the C5 carbon signal.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton.

In-Depth Spectral Interpretation and 2D NMR Analysis

¹H-¹H COSY Analysis

The COSY spectrum is expected to be very simple for this compound. The key observation will be the absence of any cross-peaks for the H5 proton, confirming its isolation within the spin system.

¹H-¹³C HSQC Analysis

The HSQC spectrum will provide a direct and unambiguous correlation between the proton and carbon signals of the C5-H5 moiety.

Caption: Expected ¹H-¹³C HSQC correlation for this compound.

¹H-¹³C HMBC Analysis

The HMBC spectrum is the cornerstone for confirming the overall structure. It reveals long-range correlations that establish the connectivity of the pyrazinone ring.

Expected Key HMBC Correlations:

-

H5 Proton:

-

A two-bond correlation (²J) to C4 and C6.

-

A three-bond correlation (³J) to C3.

-

-

H1 (NH) Proton:

-

A two-bond correlation (²J) to C2 and C6.

-

-

NH₂ Protons:

-

A two-bond correlation (²J) to C3.

-

A three-bond correlation (³J) to C2 and C4.

-

Caption: Key expected ¹H-¹³C HMBC correlations for this compound.

By systematically analyzing these 2D NMR correlations, researchers can unequivocally confirm the structure of this compound and confidently proceed with their drug discovery efforts.

Conclusion

This technical guide provides a detailed framework for the interpretation of the NMR spectral data of this compound. By combining predicted 1D NMR data with a systematic analysis of 2D correlation experiments, researchers can achieve a high level of confidence in the structural verification of this important synthetic intermediate. The methodologies and interpretative strategies outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds, thereby supporting the advancement of medicinal chemistry and drug development.

References

-

Kavková, V., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(15), 3481. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Amino-6-bromopyrazin-2(1H)-one

Introduction: The Need for Precise Structural Elucidation

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational scaffold for a vast array of functional molecules. Among these, pyrazinone derivatives are of significant interest due to their diverse biological activities. 3-Amino-6-bromopyrazin-2(1H)-one is one such molecule, representing a key building block whose precise structure and purity are paramount for its successful application in synthesis and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic molecules in solution.[1] It provides unparalleled insight into the molecular framework by mapping the chemical environments of NMR-active nuclei, primarily ¹H (protons) and ¹³C (carbons). This guide offers a comprehensive, field-tested perspective on the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical underpinnings, present a robust experimental protocol, and provide a detailed analysis of the predicted spectra, empowering researchers to confidently verify the structure of this important compound.

Molecular Structure and Key NMR Considerations

To interpret the NMR spectra of this compound, we must first understand its structure and the factors that influence the magnetic environment of its nuclei.

Key Structural Features Influencing NMR Spectra:

-

Aromatic Heterocycle: The pyrazinone ring creates a unique electronic environment. The nitrogen and oxygen atoms are strongly electronegative, leading to a general deshielding (downfield shift) of ring protons and carbons compared to benzene.[2][3]

-

Substituent Effects:

-

Amino Group (-NH₂): This is an electron-donating group through resonance, which tends to shield nearby nuclei (upfield shift).[4]

-

Bromo Group (-Br): Bromine is electronegative, causing deshielding through an inductive effect. Its "heavy atom effect" can also influence the relaxation of the adjacent ¹³C nucleus.[5]

-

Carbonyl Group (C=O): The carbonyl group is strongly electron-withdrawing and deshielding.

-

-

Exchangeable Protons: The molecule contains two types of exchangeable protons: the amide proton (N1-H) and the amine protons (C3-NH₂). Their observation and appearance in the ¹H NMR spectrum are highly dependent on the choice of solvent, temperature, and concentration.[6]

-

Tautomerism: This molecule exists predominantly in the lactam form (as drawn) rather than the aromatic lactim tautomer (3-Amino-6-bromo-2-hydroxypyrazine). The presence of a distinct carbonyl signal in the ¹³C NMR spectrum and the chemical shift of the N-H proton confirm the lactam structure as the major species in solution.

Experimental Protocol: A Self-Validating System

The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield high-resolution, unambiguous spectra for this compound.

Sample Preparation

-

Analyte Preparation: Ensure the compound is pure and has been thoroughly dried to remove residual solvents. For a standard ¹H NMR spectrum, accurately weigh 5-10 mg of the sample. For ¹³C NMR, a more concentrated sample of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

-

Solvent Selection: The choice of a deuterated solvent is critical. For this molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the superior choice. Its ability to form hydrogen bonds slows down the exchange rate of the N-H and NH₂ protons, allowing them to be observed as distinct, often sharper signals.[6][8] In contrast, solvents like CDCl₃ or D₂O would lead to rapid exchange, potentially broadening the signals into the baseline or causing them to disappear entirely.[9]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[10] The sample height in the tube should be approximately 4-5 cm.

-

Standard: For precise chemical shift referencing, Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm. Most high-quality deuterated solvents are available with TMS already added.

NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |

| Pulse Program | Standard single pulse (e.g., Bruker zg30) | Proton-decoupled single pulse (e.g., zgpg30) |

| Spectral Width | ~16 ppm (centered around 6 ppm) | ~250 ppm (centered around 120 ppm) |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds | 2 seconds |

| Number of Scans | 16-64 (depending on concentration) | 1024-4096 (or more, depending on concentration) |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

Experimental Workflow Diagram

The entire process, from sample preparation to final spectral analysis, follows a logical and systematic workflow.

Predicted Spectra: Analysis and Interpretation

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the ¹H and ¹³C NMR spectra of this compound with high confidence.[11][12]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The proton spectrum is expected to be relatively simple, showing three distinct signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H5 | 7.0 - 7.5 | Singlet (s) | 1H | This is the only aromatic proton on the ring. Its chemical shift is in the aromatic region, influenced by the deshielding effects of the adjacent bromine and ring nitrogens.[3][13] |

| NH₂ | 6.0 - 6.8 | Broad Singlet (br s) | 2H | The amino protons are exchangeable. The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and intermediate exchange rates. The chemical shift is variable.[6] |

| N1-H | 10.5 - 11.5 | Broad Singlet (br s) | 1H | The amide proton is typically deshielded and appears far downfield due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group.[8] |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show four signals corresponding to the four unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 (C=O) | 155 - 165 | Carbonyl carbons are highly deshielded and appear furthest downfield in the spectrum. |

| **C3 (C-NH₂) ** | 145 - 155 | This carbon is attached to two nitrogen atoms, resulting in a significant downfield shift. The electron-donating resonance effect of the -NH₂ group shields it relative to C6. |

| C6 (C-Br) | 130 - 140 | The carbon attached to the electronegative bromine atom is deshielded. Its position is further downfield than C5. |

| C5 (C-H) | 110 - 120 | This is the only carbon attached directly to a proton. It is the most shielded of the ring carbons. |

The Role of Advanced 2D NMR

While the 1D spectra are likely sufficient for routine verification, unambiguous assignment should be confirmed using 2D NMR techniques, particularly for novel analogs.[14]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the H5 proton signal and the C5 carbon signal, confirming their connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals 2- and 3-bond correlations. For instance, the H5 proton would show correlations to C3 and C6, while the N1-H proton would show correlations to C2 and C6, solidifying the entire structural assignment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct and verifiable fingerprint of its molecular structure. By understanding the influence of the heterocyclic ring and its substituents, and by employing a rigorous experimental protocol centered on the use of DMSO-d₆ as the solvent, researchers can obtain high-quality data. The predicted spectra, characterized by a single aromatic proton signal and two exchangeable proton signals in the ¹H spectrum, and four distinct carbon signals in the ¹³C spectrum, serve as a reliable benchmark for structural confirmation. This guide provides the necessary theoretical and practical framework for scientists in drug development and chemical research to confidently utilize NMR spectroscopy in their work with this and related pyrazinone compounds.

References

-

Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame. [Link]

-

SOP for data acquisition using NMR. R-NMR. [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI Technologies. [Link]

-

Standard Operating Procedure – E006: Nuclear Magnetic Resonance (NMR) spectroscopy. Health, Safety and Environment Office, The Hong Kong University of Science and Technology. [Link]

-

Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

-

Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

-

NMR Chemical Shifts. University of Puget Sound. [Link]

-

Ghasemi, J. B., et al. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]

-

Hámori, K., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

Ihsanawati, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

-

Reddit discussion on NMR solvents for labile protons. (2022). r/OrganicChemistry. [Link]

-

Alkorta, I., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

-

Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Radulović, N. S., et al. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. SciSpace. [Link]

-

Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Chemical shifts. University College London. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]

-

Abraham, R. J., & Reid, M. (2000). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions to the Halogen SCS. Magnetic Resonance in Chemistry. [Link]

Sources

- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. acdlabs.com [acdlabs.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advanced Search [merckmillipore.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. scispace.com [scispace.com]

mass spectrometry analysis of 3-Amino-6-bromopyrazin-2(1H)-one

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Amino-6-bromopyrazin-2(1H)-one

Executive Summary

This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of bioactive molecules for pharmaceutical and agrochemical applications.[1] Its unique structure, featuring amino, bromo, and pyrazinone functionalities, provides multiple reactive sites for building diverse chemical scaffolds.[1] Accurate characterization of this intermediate is paramount to ensure the integrity of downstream synthesis and the quality of the final product. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering definitive molecular weight confirmation, structural elucidation through fragmentation analysis, and sensitive impurity profiling.

This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond simple procedural lists to explain the rationale behind methodological choices. We will cover the selection of appropriate ionization techniques, propose a detailed experimental workflow, and delve into the interpretation of mass spectra, including the characteristic isotopic signature of bromine and predictable fragmentation pathways. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust method for characterizing this important chemical building block.

Introduction

Chemical Identity and Properties of this compound

This compound is a substituted pyrazinone. The pyrazinone core is a six-membered aromatic ring containing two nitrogen atoms, and this molecule is further functionalized with an amine, a bromine atom, and a carbonyl group. These features dictate its chemical reactivity and its behavior within a mass spectrometer.

Table 1: Chemical Properties of this compound

| Property | Value | Rationale / Source |

|---|---|---|

| Molecular Formula | C₄H₄BrN₃O | Derived from structure. |

| Monoisotopic Mass | 188.954 Da (⁷⁹Br) | Calculated. |

| 190.952 Da (⁸¹Br) | Calculated. | |

| Protonated Mass [M+H]⁺ | 189.961 Da (⁷⁹Br) | Calculated for ESI/APCI analysis. |

| 191.959 Da (⁸¹Br) | Calculated for ESI/APCI analysis. | |

| Key Structural Features | Pyrazinone ring, primary amine, | Dictates ionization and fragmentation. |

| vinyl bromide, lactam |

| Predicted Polarity | Polar | The presence of N-H and C=O groups allows for hydrogen bonding. |

The Role of Mass Spectrometry in Chemical Synthesis

In any synthetic workflow, unequivocally confirming the identity and purity of intermediates is critical. Mass spectrometry provides this confirmation with exceptional sensitivity and specificity. For a compound like this compound, MS is used to:

-

Verify Molecular Weight: Confirming that the synthesis yielded the product of the correct mass.

-

Elucidate Structure: Using tandem MS (MS/MS) to fragment the molecule and confirm the connectivity of its functional groups.

-

Assess Purity: Detecting and identifying any residual starting materials, by-products, or degradation products.

Foundational Principles and Method Selection

The choice of ionization method is the most critical parameter in designing an MS experiment. The method must be capable of converting the analyte into gas-phase ions with minimal degradation to observe the intact molecular ion.

Rationale for Ionization Technique Selection

-

Electrospray Ionization (ESI): ESI is the premier choice for this molecule. It is a "soft" ionization technique ideal for polar molecules that are already ions in solution or can be easily protonated or deprotonated.[2][3] The multiple nitrogen atoms and the lactam structure of this compound make it an excellent candidate for protonation ([M+H]⁺) in a positive ion ESI mode. ESI is highly compatible with Liquid Chromatography (LC), allowing for online separation and analysis.[4]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a complementary technique to ESI, often effective for molecules of moderate polarity that are less amenable to ESI.[5] It involves a corona discharge to ionize the analyte in the gas phase.[3] While ESI is predicted to be more effective, APCI provides a robust alternative and can be valuable if matrix effects suppress the ESI signal.

-

Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and often complex fragmentation.[6] While this provides a reproducible fragmentation "fingerprint" that is useful for library searching, it frequently fails to produce a visible molecular ion peak for anything but the most stable molecules.[6][7] EI is generally not recommended for initial characterization but can be used for specialized structural studies, typically requiring sample introduction via a direct insertion probe or gas chromatography (GC), which may necessitate derivatization of this non-volatile compound.

The Power of High-Resolution Mass Spectrometry (HRMS)

Employing a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, provides a significant advantage. HRMS measures the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula.[8] For example, HRMS can easily distinguish the target compound (C₄H₅BrN₃O⁺) from an isobaric impurity with a different elemental composition.

Experimental Workflow: A Step-by-Step Protocol

This section outlines a validated protocol for the analysis of this compound using LC-ESI-MS.

Sample and System Preparation

-

Solvent Preparation: Use LC-MS grade solvents. The mobile phase typically consists of:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Rationale: Formic acid serves as a proton source to promote the formation of [M+H]⁺ ions in positive mode ESI.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

-

Rationale: Working at low concentrations prevents detector saturation and minimizes potential ion suppression effects.

-

Liquid Chromatography (LC) Method

A reversed-phase LC method is ideal for separating the analyte from polar impurities.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

Mass Spectrometry Parameters

The following parameters provide a robust starting point for a quadrupole time-of-flight (Q-TOF) or similar tandem mass spectrometer.

Table 2: Suggested ESI-MS/MS Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | Positive ESI | Promotes formation of [M+H]⁺. |

| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray process.[2] |

| **Nebulizer Gas (N₂) ** | 35 - 45 psi | Assists in droplet formation. |

| Drying Gas (N₂) Flow | 8 - 12 L/min | Aids in desolvation of ions.[2] |

| Drying Gas Temp. | 300 - 350 °C | Facilitates solvent evaporation. |

| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the parent ion and potential low-mass fragments. |

| MS/MS Acquisition | Data-Dependent | Triggers fragmentation on the most intense ions in the MS1 scan. |

| Precursor Ions | m/z 189.96, 191.96 | The isotopic doublet for the protonated molecule. |

| Collision Energy | 10 - 40 eV (Ramp) | A ramp of collision energies ensures the capture of both low-energy and high-energy fragments. |

Visualization of the Analytical Workflow

Caption: Overall workflow for LC-MS/MS analysis.

Data Interpretation and Fragmentation Analysis

The Molecular Ion: A Definitive Bromine Signature

The most telling feature in the full scan mass spectrum will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), any bromine-containing ion will appear as a pair of peaks (a doublet) separated by approximately 2 Da, with a nearly 1:1 intensity ratio.[9] For this compound, this will manifest as two peaks in the MS1 spectrum at m/z 189.96 ([C₄H₄⁷⁹BrN₃O+H]⁺) and m/z 191.96 ([C₄H₄⁸¹BrN₃O+H]⁺) . The presence of this doublet is conclusive evidence of a monobrominated compound.

Predicted Fragmentation Pathways (MS/MS)

Tandem mass spectrometry (MS/MS) of the selected precursor ions (m/z 189.96 and 191.96) will induce fragmentation, providing structural information. The pyrazinone ring, being a lactam, is prone to specific cleavages. The primary fragmentation pathways are predicted to be:

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactams and cyclic ketones is the neutral loss of CO (28.0 Da).[10][11] This is often the most favorable initial fragmentation step.

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da).[9]

-

Loss of Hydrogen Cyanide (HCN): Nitrogen-containing heterocyclic rings frequently eliminate HCN (27.0 Da) upon fragmentation.[10]

These primary losses can be followed by subsequent fragmentation events, leading to a cascade of product ions that help piece together the molecular structure.

Visualization of Proposed Fragmentation Pathways

Caption: Proposed ESI+ fragmentation of the protonated molecule.

Summary of Key Diagnostic Ions

The table below summarizes the key ions that are expected to be observed in the MS and MS/MS spectra. High-resolution mass measurements would further validate these assignments.

Table 3: Predicted Key Ions and Fragments for this compound

| Ion Description | Proposed Formula | Calculated m/z (⁷⁹Br Isotope) | Calculated m/z (⁸¹Br Isotope) |

|---|---|---|---|

| Protonated Molecule [M+H]⁺ | C₄H₅BrN₃O⁺ | 189.961 | 191.959 |

| Fragment: Loss of CO | C₃H₅BrN₂⁺ | 161.966 | 163.964 |

| Fragment: Loss of •Br | C₄H₅N₃O⁺ | 111.043 | N/A |

| Fragment: Loss of CO & HCN | C₂H₄BrN⁺ | 134.955 | 136.953 |

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed. The use of soft ionization, particularly positive mode ESI, coupled with high-resolution mass analysis, provides unambiguous confirmation of the elemental composition via accurate mass and the characteristic bromine isotopic pattern. Tandem mass spectrometry further validates the structure by inducing predictable fragmentations, such as the neutral losses of carbon monoxide and hydrogen cyanide. The detailed workflow and data interpretation guide presented here constitute a self-validating system, ensuring high confidence in the identity and purity of this critical synthetic intermediate, thereby upholding the standards of quality and reliability essential in research and drug development.

References

-

PubChem. 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. Available from: [Link].

-

ResearchGate. (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available from: [Link].

-

University of Bristol. Ionization Methods in Organic Mass Spectrometry. Available from: [Link].

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

-

Emory University. Mass Spectrometry Ionization Methods. Available from: [Link].

-

Chem-Impex. 3-Amino-6-bromopyrazine-2-carbonitrile. Available from: [Link].

-

University of Leeds. Mass Spectrometry Ionisation Techniques. Available from: [Link].

- Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry; Vol. 25, No. 17, 9639-9642.

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available from: [Link].

-

DTIC. Mass Spectrometry of Heterocyclic Compounds. Available from: [Link].

-

Pipzine Chemicals. 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. Available from: [Link].

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link].

-

Technology Networks. Mass Spectrometry Ionization: Key Techniques Explained. Available from: [Link].

-

ResearchGate. Ionization Techniques in Mass Spectrometry: A Review. Available from: [Link].

-

Michigan State University. Mass Spectrometry. Available from: [Link].

-

Semantic Scholar. Mass spectrometry of heterocyclic compounds. Available from: [Link].

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available from: [Link].

-

National Institutes of Health (NIH). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Available from: [Link].

-

PubChem. 3-(6-Bromopyridin-2-yl)pyridazine. Available from: [Link].

-

Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. Available from: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 3. researchgate.net [researchgate.net]

- 4. as.uky.edu [as.uky.edu]

- 5. enovatia.com [enovatia.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the FT-IR Spectroscopy of 3-Amino-6-bromopyrazin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-Amino-6-bromopyrazin-2(1H)-one. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles of FT-IR spectroscopy as they apply to this specific heterocyclic compound. It offers a detailed predictive analysis of the vibrational modes, guidance on experimental protocols for sample analysis, and a framework for spectral interpretation. The insights provided herein are grounded in established spectroscopic principles and are intended to facilitate the structural characterization and quality control of this important chemical entity.

Introduction: The Significance of this compound

This compound, with the chemical formula C4H4BrN3O and CAS Number 21943-14-6, is a substituted pyrazinone derivative that has garnered interest in the field of medicinal chemistry.[1][2] It serves as a versatile building block in the synthesis of novel pharmaceutical agents, including kinase inhibitors and protein degraders.[2][3] Given its role in the development of new therapeutics, the precise structural elucidation and confirmation of its identity are of paramount importance.

Vibrational spectroscopy, particularly FT-IR, is a powerful analytical technique for the structural characterization of organic molecules.[4] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[5] This guide will provide a detailed exploration of the expected FT-IR spectrum of this compound, offering a roadmap for its spectroscopic analysis.

Fundamentals of FT-IR Spectroscopy for Heterocyclic Compounds

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. These vibrations, which include stretching and bending of bonds, occur at specific frequencies that are characteristic of the types of bonds and the overall molecular structure.[6] For a molecule to be IR active, a change in the dipole moment must occur during the vibration.[4]

The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[7][8] The functional group region contains absorptions for specific bonds (e.g., N-H, C=O, C=C), while the fingerprint region is a complex area of many single-bond vibrations that is unique to the molecule as a whole.[7][8]

Predictive FT-IR Spectral Analysis of this compound

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum: a pyrazinone ring (a cyclic amide or lactam), a primary aromatic amine group (-NH₂), a carbon-bromine bond (C-Br), and aromatic C-H bonds.

N-H Vibrations (Amine and Lactam)

-

Amine N-H Stretching: The primary amine group (-NH₂) will exhibit two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric and a symmetric stretch.[9] These bands are typically of medium intensity and are sharper than O-H stretching bands.[9]

-

Lactam N-H Stretching: The N-H bond within the pyrazinone ring is expected to show a stretching vibration in the 3200-3100 cm⁻¹ range. This band is often broadened due to hydrogen bonding, especially in the solid state.

C=O (Lactam) and C=C/C=N (Aromatic Ring) Vibrations

-

Carbonyl (C=O) Stretching: The lactam carbonyl group is a strong absorber and will produce a prominent peak. For a six-membered ring lactam, this band is typically observed in the 1680-1650 cm⁻¹ region.[10][11] Its exact position can be influenced by conjugation and hydrogen bonding.

-

Aromatic Ring Stretching: The pyrazine ring contains C=C and C=N bonds, which will result in a series of stretching vibrations in the 1600-1450 cm⁻¹ range.[12][13] These bands are characteristic of aromatic systems.

Bending and Wagging Vibrations

-

N-H Bending: The primary amine group will also display a scissoring (bending) vibration, typically around 1650-1580 cm⁻¹.[9] This band can sometimes overlap with the C=O stretch. A broader N-H wagging band may also be observed in the 910-665 cm⁻¹ region.[9]

-

C-H Bending: Aromatic C-H out-of-plane bending vibrations are expected in the fingerprint region, typically below 900 cm⁻¹. The position of these bands can sometimes provide information about the substitution pattern of the aromatic ring.[13]

Carbon-Halogen Vibration

-

C-Br Stretching: The carbon-bromine bond will exhibit a stretching vibration at lower wavenumbers due to the heavy mass of the bromine atom.[14] This band is typically found in the 600-500 cm⁻¹ range and can be of medium to strong intensity.[14]

Summary of Expected Vibrational Modes